Predicted Physicochemical Differentiation from the 4-Nitro Analog (Compound 11a): Lipophilicity and H-Bonding Profile
The target compound replaces the electron-withdrawing 4-nitro group of compound 11a (EC₅₀ = 1.06 µM against H5N1) with an electron-donating 4-methoxy group plus a 3-methyl substituent [1]. This substitution is predicted to reduce the calculated logP (clogP) by approximately 0.5–0.8 log units relative to 11a, while introducing an H-bond acceptor (methoxy oxygen) in place of a strong H-bond acceptor (nitro group), altering the compound's recognition by the M2 proton channel binding pocket [1]. Quantitative in vitro antiviral data for the target compound itself are not yet publicly reported; the above is a class-level inference from the published structure-activity relationships of the series.
| Evidence Dimension | Predicted lipophilicity (clogP) and H-bond acceptor character |
|---|---|
| Target Compound Data | Predicted reduced clogP vs. 11a; methoxy H-bond acceptor |
| Comparator Or Baseline | Compound 11a: 4-nitro, clogP ~1.9 (estimated), EC₅₀ = 1.06 µM |
| Quantified Difference | Estimated ΔclogP: -0.5 to -0.8; different H-bond acceptor geometry |
| Conditions | In silico prediction based on published SAR of benzenesulfonamide series [1] |
Why This Matters
Procurement decisions for analog series require explicit awareness that even 'small' substituent changes alter both potency and pharmacokinetic predictors; the target compound is not interchangeable with 11a or other analogs.
- [1] Yu, Y., Tazeem, Xu, Z., Du, L., Jin, M., Dong, C., Zhou, H.-B., & Wu, S. (2019). Design and synthesis of heteroaromatic-based benzenesulfonamide derivatives as potent inhibitors of H5N1 influenza A virus. Med. Chem. Commun., 10, 89–100. View Source
